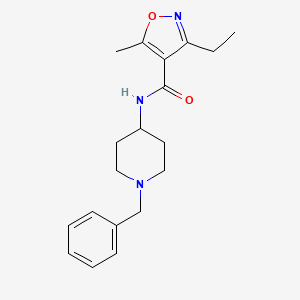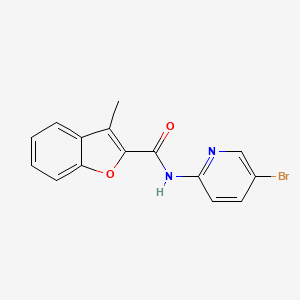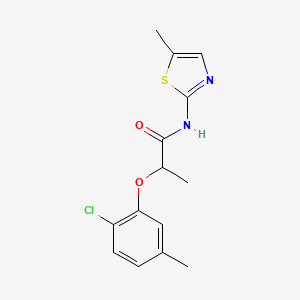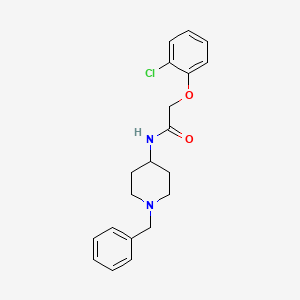![molecular formula C16H19NO4 B4430027 N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B4430027.png)
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide
Descripción general
Descripción
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class of compounds. It was first synthesized by Alexander Shulgin in 1977 and is known for its potent hallucinogenic effects.
Mecanismo De Acción
The exact mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide is not fully understood, but it is thought to primarily act as a partial agonist at the serotonin 2A receptor. This leads to an increase in serotonin release and altered activity in various brain regions, resulting in the characteristic hallucinogenic effects of the drug.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. These effects are thought to be mediated by the drug's interaction with the serotonin 2A receptor and other neurotransmitter systems in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide in lab experiments is its potent hallucinogenic effects, which can be useful for studying the neural mechanisms underlying perception and cognition. However, its potential for abuse and the lack of long-term safety data are limitations to its use in research.
Direcciones Futuras
Future research on N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide could focus on investigating its therapeutic potential for mental health disorders, as well as its effects on brain function and behavior. Additionally, studies could explore the potential for developing new drugs based on the chemical structure of this compound that may have improved safety and efficacy profiles.
Aplicaciones Científicas De Investigación
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methyl-2-furamide has been used in various scientific research studies to investigate its effects on the brain and behavior. It has been shown to have a high affinity for the serotonin 2A receptor, which is thought to be responsible for its hallucinogenic effects. Studies have also suggested that this compound may have therapeutic potential for the treatment of certain mental health disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10-5-7-15(21-10)16(18)17-11(2)13-9-12(19-3)6-8-14(13)20-4/h5-9,11H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPBRZWUPYZRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)C2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[2-(2-bromophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4429944.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4429945.png)



![5-isopropyl-N-[2-(4-morpholinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4429969.png)
![N-[2-(4-morpholinyl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4429971.png)


![4-bromo-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4430006.png)

![N-[1-(4-tert-butylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4430041.png)

